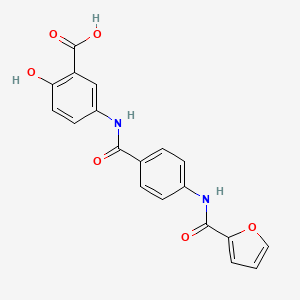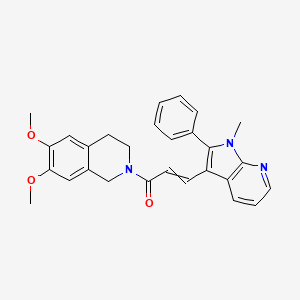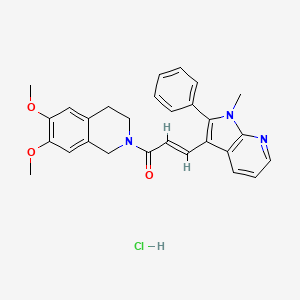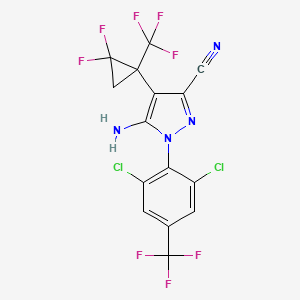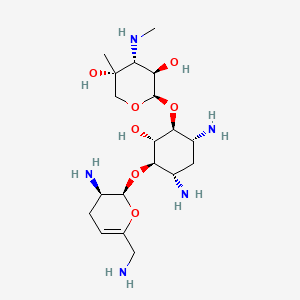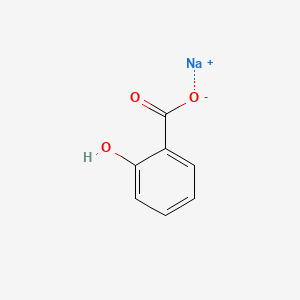
Sodium salicylate
Vue d'ensemble
Description
Sodium Salicylate is an organic molecular entity . It is the sodium salt of salicylic acid . As a nonsteroidal anti-inflammatory drug (NSAID), sodium salicylate irreversibly acetylates cyclooxygenases I and II, thereby inhibiting prostaglandin synthesis and associated inflammation and pain .
Synthesis Analysis
Sodium salicylate can be prepared from sodium phenolate and carbon dioxide under higher temperature and pressure . Historically, it has been synthesized by refluxing methyl salicylate (wintergreen oil) with an excess of sodium hydroxide .Molecular Structure Analysis
Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Chemical Reactions Analysis
The addition of excess iron (III) to a solution of salicylate generates a deeply colored solution whose absorbance can be easily measured . Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Physical And Chemical Properties Analysis
Sodium salicylate has been fully characterised by single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis in combination with in operando FTIR spectroscopy and GC-MS, as well as by UV/Vis absorption and photoluminescence spectroscopy backed up by DFT calculations .Applications De Recherche Scientifique
Topical Delivery of Salicylates
- Scientific Field : Drug Delivery and Translational Research .
- Application Summary : Sodium salicylate is used in topical applications for its keratolytic and anti-inflammatory actions . It is used in the formulation design of topical salicylic acid for different indications including keratolytic, antibacterial, and photoprotective actions .
- Methods of Application : The review summarizes both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
- Results or Outcomes : The application of sodium salicylate in topical delivery has shown promising results in pain relief and treatment of skin conditions .
Alleviating Salt Stress in Wheat Seedlings
- Scientific Field : Plant Physiology .
- Application Summary : Sodium salicylate has been found to alleviate salt stress in wheat seedlings .
- Methods of Application : The effects of sodium salicylate were investigated on wheat physiology and key characteristics under salt stress using hydroponics method .
- Results or Outcomes : Sodium salicylate effectively mitigated the growth inhibition of wheat under salt stress. It improved antioxidant enzyme activities and reduced malondialdehyde (MDA) concentration in wheat .
Adventitious Organogenesis in Cucumber
- Scientific Field : Plant Tissue Culture .
- Application Summary : Sodium salicylate has been used to influence adventitious organogenesis in cucumber .
- Methods of Application : Sodium salicylate was applied at a specific concentration in in vitro adventitious organogenesis of a commercial cucumber cultivar .
- Results or Outcomes : Higher salicylate levels led to increased callus formation and decreased shoot regeneration .
Detection of Vacuum Ultraviolet Radiation and Electrons
- Scientific Field : Physics .
- Application Summary : Sodium salicylate is used as a phosphor for the detection of vacuum ultraviolet radiation and electrons .
- Methods of Application : Sodium salicylate is applied as a phosphor in the detection process .
- Results or Outcomes : Sodium salicylate has been found to be effective in the detection of vacuum ultraviolet radiation and electrons .
Non-Steroidal Anti-Inflammatory Drug (NSAID)
- Scientific Field : Pharmacology .
- Application Summary : Sodium salicylate acts as a non-steroidal anti-inflammatory drug (NSAID), and induces apoptosis in cancer cells and also necrosis .
- Methods of Application : Sodium salicylate is administered as an NSAID. It is also a potential replacement for aspirin for people sensitive to it .
- Results or Outcomes : Sodium salicylate has been found to be effective in inducing apoptosis in cancer cells and also necrosis .
Reducer of Oxidative Stress
- Scientific Field : Biochemistry .
- Application Summary : Sodium salicylate serves as a reducer of oxidative stress .
- Methods of Application : Sodium salicylate is used in biochemical research as a reducer of oxidative stress .
- Results or Outcomes : Sodium salicylate has been found to be effective in reducing oxidative stress .
Neurofibromatosis Kappa B Inhibitor
- Scientific Field : Biochemistry .
- Application Summary : Sodium salicylate acts as a neurofibromatosis kappa B inhibitor .
- Methods of Application : Sodium salicylate is used in biochemical research as a neurofibromatosis kappa B inhibitor .
- Results or Outcomes : Sodium salicylate has been found to be effective as a neurofibromatosis kappa B inhibitor .
Analgesic, Antipyretic and Anti-inflammatory Agent
- Scientific Field : Pharmacology .
- Application Summary : Sodium salicylate is commonly used as an analgesic, antipyretic and anti-inflammatory agent .
- Methods of Application : Sodium salicylate is administered orally or topically for its analgesic, antipyretic and anti-inflammatory effects .
- Results or Outcomes : Sodium salicylate has been found to be effective in relieving pain, reducing fever, and reducing inflammation .
Safety And Hazards
Orientations Futures
Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively . The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
Propriétés
IUPAC Name |
sodium;2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBQHOQBGMUPJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021708 | |
| Record name | Sodium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium Salicylate | |
CAS RN |
54-21-7 | |
| Record name | Sodium salicylate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium salicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIQ1H85SYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

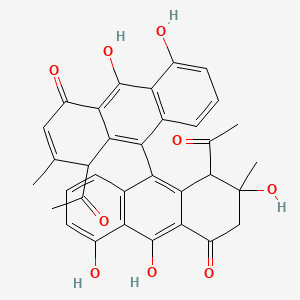
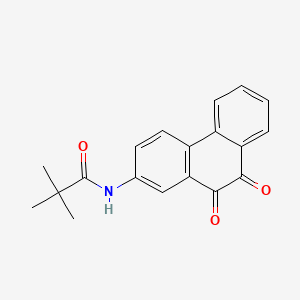
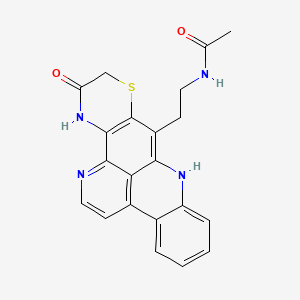
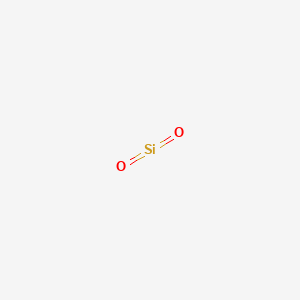
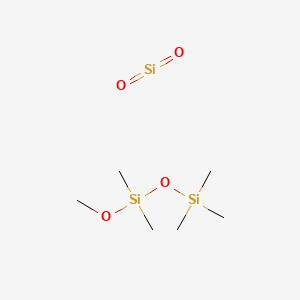
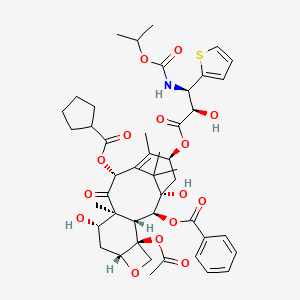
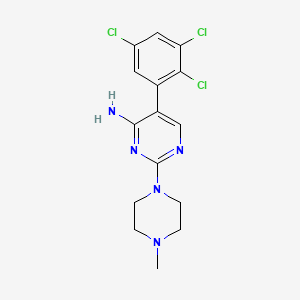
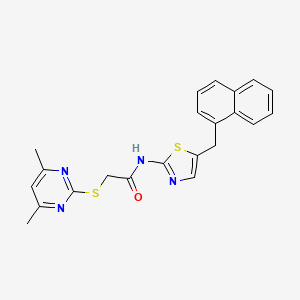
![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)
